Cas no 38681-90-2 (Echitamidine)

Echitamidine structure
Echitamidine structure
Nome del prodotto:Echitamidine
Numero CAS:38681-90-2
MF:C20H24N2O3
MW:340.4162
CID:923843
PubChem ID:190982

Echitamidine Proprietà chimiche e fisiche

Nomi e identificatori

    • echitamidine
    • (–)-echitamidine
    • Echitamidin
    • Methyl (11S,12S,17S)-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2
    • Curan-17-oic acid, 2,16-didehydro-19-hydroxy-, methyl ester, (20.xi.)-
    • Methyl 19-hydroxy-2,16-didehydrocuran-17-oate #
    • 38681-90-2
    • Q15410948
    • Curan-17-oic acid, 2,16-didehydro-19-hydroxy-, methyl ester, (20xi)-
    • Methyl 12-(1-hydroxyethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate
    • DWLJVOJBWLYMJO-UHFFFAOYSA-N
    • 3,5-ETHANO-3H-PYRROLO(2,3-D)CARBAZOLE-6-CARBOXYLIC ACID, 1,2,3A,4,5,7-HEXAHYDRO-12-((1S)-1-HYDROXYETHYL)-, METHYL ESTER, (3S,3AS,5S,11BR,12S)-
    • methyl (1R,11S,12S,17S)-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate
    • CHEBI:141898
    • (19S,20S)-19,20-DIHYDRO-19-HYDROXYAKUAMMICINE
    • 3,5-ETHANO-3H-PYRROLO(2,3-D)CARBAZOLE-6-CARBOXYLIC ACID, 1,2,3A,4,5,7-HEXAHYDRO-12-(1-HYDROXYETHYL)-, METHYL ESTER
    • 8V48NUF3JX
    • Curan-17-oic acid, 2,16-didehydro-19-hydroxy-, methyl ester, (19S)-
    • SCHEMBL3130974
    • DTXSID50959519
    • UNII-8V48NUF3JX
    • Methyl (11S,12S,17S)-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate
    • Echitamidine
    • Inchi: 1S/C20H24N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,11-13,16,21,23H,7-10H2,1-2H3/t11-,12-,13-,16-,20?/m0/s1
    • Chiave InChI: DWLJVOJBWLYMJO-CZGIKHJPSA-N
    • Sorrisi: O([H])[C@@]([H])(C([H])([H])[H])[C@]1([H])C([H])([H])N2C([H])([H])C([H])([H])C34C5=C([H])C([H])=C([H])C([H])=C5N([H])C3=C(C(=O)OC([H])([H])[H])[C@@]1([H])C([H])([H])[C@]24[H]

Proprietà calcolate

  • Massa esatta: 340.17869263g/mol
  • Massa monoisotopica: 340.17869263g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 3
  • Complessità: 632
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 5
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.9
  • Superficie polare topologica: 61.8
Fornitori consigliati
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
Synrise Material Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Synrise Material Co. Ltd.